molecular formula C14H16FN5O B6481080 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide CAS No. 897623-37-9

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide

Cat. No.: B6481080
CAS No.: 897623-37-9
M. Wt: 289.31 g/mol
InChI Key: SEEDCSKCNPWFTI-UHFFFAOYSA-N
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Description

“N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide” is a fluorinated heterocyclic compound featuring a cyclopentanecarboxamide backbone linked to a 4-fluorophenyl-substituted tetrazole moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, making the compound structurally analogous to triazole-based fungicides (e.g., epoxiconazole) but with distinct electronic and steric properties due to the tetrazole core .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-11-5-7-12(8-6-11)20-13(17-18-19-20)9-16-14(21)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEDCSKCNPWFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanism of action, and pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula:

C16H18FN5OC_{16}H_{18FN_5O}

Key Features:

  • Tetrazole Ring: The presence of the tetrazole ring is crucial as it often contributes to the pharmacological properties of compounds.
  • Fluorophenyl Group: The fluorine atom enhances lipophilicity and metabolic stability.
  • Cyclopentanecarboxamide Moiety: This structure may influence receptor interactions and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Tetrazole Ring: Achieved through cyclization reactions involving azides and nitriles.
  • Introduction of the Fluorophenyl Group: Via nucleophilic aromatic substitution.
  • Amide Bond Formation: Coupling with cyclopentanecarboxylic acid derivatives.

Antitumor Activity

Research indicates that compounds containing tetrazole rings can exhibit significant antitumor activity. A study on related tetrazole derivatives demonstrated that certain analogs showed potent inhibition against various cancer cell lines with low toxicity levels towards normal cells. For instance, compounds with similar structures exhibited IC50 values in the micromolar range against multiple cancer types, suggesting potential for further development as anticancer agents .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:

  • The tetrazole moiety may mimic carboxylic acids, facilitating interactions with enzymes or receptors involved in cellular signaling pathways.
  • The fluorophenyl group could enhance binding affinity to specific targets through hydrophobic interactions and hydrogen bonding.

Case Studies

Several studies have explored the biological activity of tetrazole-containing compounds:

  • Antitumor Evaluation:
    • A series of tetrazole derivatives were synthesized and evaluated for their antitumor potency. Compounds demonstrated varying degrees of effectiveness against cancer cell lines such as HT-29 and H460.
    • Notably, a related compound exhibited an IC50 value significantly lower than established chemotherapeutics like sorafenib .
  • Pharmacological Profiling:
    • In vitro studies revealed that certain derivatives exhibited selective inhibition against key enzymes involved in tumor progression. This suggests a potential role in targeted cancer therapy .

Comparative Analysis

The following table summarizes key findings from various studies on related tetrazole compounds:

Compound NameStructureAntitumor Activity (IC50)Notable Features
Compound AStructure A0.08 µMStrong CRAf kinase inhibition
Compound BStructure B0.36 µMLow toxicity in normal cells
This compoundTBDTBDPotential for further investigation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

a. 1-Phenyl-N-(1H-tetrazol-5-yl)cyclopentanecarboxamide (CAS 765932-36-3) This analog replaces the 4-fluorophenyl group with a non-fluorinated phenyl ring. Both compounds share the tetrazole-carboxamide scaffold, suggesting similar synthetic routes via click chemistry strategies involving azide-alkyne cycloaddition .

b. Triazole-Based Fungicides (Epoxiconazole, Metconazole) Epoxiconazole (BAS 480 F) contains a triazole ring instead of tetrazole, with a 4-fluorophenyl and 2-chlorophenyl substituent. Triazoles are widely used in agrochemicals due to their inhibition of fungal cytochrome P450 enzymes. Comparatively, tetrazoles exhibit stronger hydrogen-bonding capacity (four N-donors vs. three in triazoles), which may alter target binding affinity or resistance profiles .

c. 1-((bis(4-fluorophenyl)methylsilyl)methyl)1H-1,2,4-triazole (Flusilazole) This compound features dual 4-fluorophenyl groups and a triazole ring. The bis-fluorinated design enhances steric bulk and hydrophobicity, differing from the monocyclic fluorophenyl-tetrazole system in the target compound. Such structural variations influence solubility and environmental persistence .

Physicochemical Properties

Property Target Compound 1-Phenyl Analog Epoxiconazole
Molecular Weight ~317.3 g/mol ~299.3 g/mol ~329.8 g/mol
logP (Predicted) ~2.8–3.2 ~2.3–2.7 ~3.5–3.9
Hydrogen Bond Donors 2 (tetrazole NH, amide NH) 2 1 (triazole NH)
Aromatic Rings 2 (tetrazole, fluorophenyl) 2 (tetrazole, phenyl) 2 (triazole, fluorophenyl)

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